Isotopic Mass Shift and Cross-Talk Avoidance: Bromocyclopropane-d4 vs. Unlabeled Bromocyclopropane
Bromocyclopropane-d4 incorporates four deuterium atoms, producing a nominal mass increase of +4.02 Da relative to unlabeled bromocyclopropane (120.98 → 125.00 g/mol) [1]. This mass difference exceeds the minimum FDA-recommended threshold of ≥3 heavy atoms for reliable mass spectrometric discrimination, thereby eliminating isotopic cross-talk between the analyte's M+1/M+2 natural abundance peaks and the IS quantifier ion [2].
| Evidence Dimension | Nominal molecular mass difference vs. unlabeled analyte |
|---|---|
| Target Compound Data | 125.00 g/mol (C3HD4Br, d4-labeled) |
| Comparator Or Baseline | 120.98 g/mol (C3H5Br, unlabeled) |
| Quantified Difference | +4.02 Da (Δm/z sufficient for baseline MS resolution) |
| Conditions | Nominal mass calculation; MS acquisition in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode |
Why This Matters
This mass separation eliminates false-positive IS signal contribution from the analyte's natural isotopic envelope, ensuring that the measured analyte-to-IS peak area ratio accurately reflects true analyte concentration without systematic bias.
- [1] PeptideDB. Bromocyclopropane-d4 Database Entry. CAS: 1398065-55-8; Unlabeled Bromocyclopropane MW: 120.98 g/mol (C3H5Br). View Source
- [2] UNC Chemistry Mass Spectrometry Core Laboratory. LC-MS/MS Quantitative Assays. Recommendation: IS should contain ≥3 heavy atoms for reliable mass differentiation. View Source
